molecular formula C13H17NO2 B2793826 Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate CAS No. 2248342-59-6

Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate

Cat. No. B2793826
CAS RN: 2248342-59-6
M. Wt: 219.284
InChI Key: ISNILOYNKKJKJA-STQMWFEESA-N
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Description

Ethyl (1R,2S)-2-aminocyclopropanecarboxylate is a compound with the molecular formula C6H11NO2 . It’s important to note that the specific compound you’re asking about, Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate, might have similar properties but with additional methyl and phenyl groups attached to the cyclopropane ring.


Molecular Structure Analysis

The molecular structure of a compound like Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate would likely be determined by X-ray diffraction analysis . This method allows for the unambiguous assignment of the handedness of molecules .


Chemical Reactions Analysis

The E2 reaction mechanism is commonly seen with secondary and tertiary alkyl halides, in the presence of a base . In E2 reactions, the base attacks one of the β-hydrogens, resulting in a newly-formed π bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the molecular formula, average mass, and monoisotopic mass of Ethyl (1R,2S)-2-aminocyclopropanecarboxylate are C6H11NO2, 129.157 Da, and 129.078979 Da, respectively .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). The SDS includes information such as the potential health effects, first-aid measures, and precautions for handling and storage .

properties

IUPAC Name

ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-11(15)13(14)9-12(13,2)10-7-5-4-6-8-10/h4-8H,3,9,14H2,1-2H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNILOYNKKJKJA-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1(C)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@]1(C)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate

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